2-Bromo-4-fluoronicotinonitrile
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Overview
Description
2-Bromo-4-fluoronicotinonitrile is an organic compound with the molecular formula C6H2BrFN2. It is a derivative of nicotinonitrile, featuring bromine and fluorine atoms at the 2nd and 4th positions, respectively. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoronicotinonitrile can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-fluoronicotinonitrile using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4). The reaction is typically carried out under controlled temperature conditions to ensure the selective addition of bromine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoronicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted nicotinonitriles.
Scientific Research Applications
2-Bromo-4-fluoronicotinonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is employed in the development of novel chemical probes and sensors for biological and medical research.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoronicotinonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through binding interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-Bromo-4-fluoronicotinonitrile is structurally similar to other halogenated nicotinonitriles, such as 2-chloro-4-fluoronicotinonitrile and 2-bromo-3-fluoronicotinonitrile. its unique combination of bromine and fluorine atoms imparts distinct chemical and biological properties, making it a valuable compound in various applications.
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Properties
IUPAC Name |
2-bromo-4-fluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKJAJMNWFJCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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